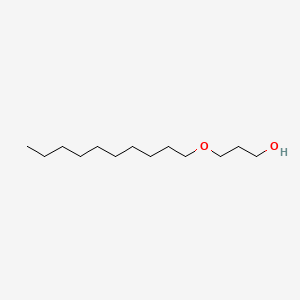

1-Propanol, 3-(decyloxy)-

Description

1-Propanol, 3-(decyloxy)- is a branched ether-alcohol compound characterized by a decyloxy (C₁₀H₂₁O-) group attached to the third carbon of a propanol backbone. This structure imparts amphiphilic properties, combining hydrophilic (hydroxyl group) and hydrophobic (long alkyl chain) regions. For instance, compounds like 1-Propanol, 3-(2-phenylethoxy)- (CAS 154189-76-1) and 1-Propanol, 3-propoxy- (CAS 4161–22–2) share analogous ether-alcohol frameworks, enabling extrapolation of properties such as solubility, boiling points, and surfactant capabilities .

Properties

CAS No. |

60851-88-9 |

|---|---|

Molecular Formula |

C13H28O2 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

3-decoxypropan-1-ol |

InChI |

InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h14H,2-13H2,1H3 |

InChI Key |

CFBISZHYSTVKKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

| Compound Name | Substituent Group | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 1-Propanol, 3-(decyloxy)- | Decyloxy (C₁₀H₂₁O-) | C₁₃H₂₈O₂ | Long alkyl chain enhances hydrophobicity |

| 1-Propanol, 3-(2-phenylethoxy)- | 2-Phenylethoxy (C₆H₅CH₂CH₂O-) | C₁₁H₁₆O₂ | Aromatic group introduces π-π interactions |

| 1-Propanol, 3-propoxy- | Propoxy (C₃H₇O-) | C₆H₁₄O₂ | Short chain increases water solubility |

| 1-Propanol, 3-(3-aminophenoxy)- | 3-Aminophenoxy (NH₂C₆H₄O-) | C₉H₁₃NO₂ | Amino group enhances polarity and reactivity |

Key Observations :

- Reactivity: Aromatic substituents (e.g., 2-phenylethoxy) may stabilize intermediates in organic synthesis, whereas amino groups (e.g., 3-aminophenoxy) enable participation in condensation or coordination reactions .

Physicochemical Properties

| Property | 1-Propanol, 3-(decyloxy)- (Predicted) | 1-Propanol, 3-propoxy- (CAS 4161–22–2) | 1-Propanol, 3-(2-phenylethoxy)- (CAS 154189-76-1) |

|---|---|---|---|

| Boiling Point | ~250–300°C (est.) | 180–200°C | ~220–240°C (est.) |

| Water Solubility | Low (due to C₁₀ chain) | Moderate | Low (aromatic hindrance) |

| LogP (Octanol-Water) | ~5.0 (est.) | ~1.5 | ~3.0 |

Analysis :

- The long decyloxy chain likely reduces water solubility and increases LogP, aligning with trends observed in other alkoxy-propanols .

- Aromatic analogs exhibit intermediate LogP values due to balanced hydrophobic (aromatic ring) and hydrophilic (ether linkage) contributions .

Q & A

Q. Q1. What are the recommended synthetic routes for 1-Propanol, 3-(decyloxy)-, and how can purity be optimized?

Answer:

- Synthesis via Etherification : React 1-propanol with decyl bromide in the presence of a base (e.g., KOH) under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) to confirm the disappearance of starting materials .

- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product. Verify purity via GC-MS or HPLC (retention time comparison with standards) .

- Challenges : Trace water may lead to side products (e.g., elimination to form alkenes). Use molecular sieves or anhydrous solvents to mitigate this .

Q. Q2. How can spectroscopic techniques (NMR, IR) characterize the structural features of 1-Propanol, 3-(decyloxy)-?

Answer:

- <sup>1</sup>H NMR : Expect signals for the decyloxy chain (δ 0.88 ppm, triplet for terminal CH3; δ 1.25–1.45 ppm, multiplet for -(CH2)8-; δ 3.40–3.60 ppm, triplet for OCH2). The propanol backbone will show δ 1.50–1.70 ppm (CH2 adjacent to OH) and δ 3.70–3.90 ppm (CH2OH) .

- IR : Confirm hydroxyl (-OH) stretch at 3200–3600 cm<sup>−1</sup> and ether (C-O-C) stretch at 1100–1250 cm<sup>−1</sup> .

Advanced Research Questions

Q. Q3. How does the decyloxy substituent influence the physicochemical properties of 1-propanol derivatives in solvent systems?

Answer:

- Hydrophobic Effects : The decyloxy chain increases hydrophobicity, reducing solubility in polar solvents (e.g., water) but enhancing miscibility with nonpolar solvents (e.g., hexane). This can be quantified via log<em>P</em> calculations (e.g., XLogP3 ~3.5) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals phase transitions (e.g., melting points) influenced by alkyl chain packing. Compare with analogs like 3-(octyloxy)-1-propanol to isolate chain-length effects .

Q. Q4. What computational methods are suitable for modeling the conformational dynamics of 1-Propanol, 3-(decyloxy)-?

Answer:

- Molecular Dynamics (MD) : Use force fields (e.g., OPLS-AA) to simulate solvent interactions and alkyl chain flexibility. Analyze radial distribution functions (RDFs) to study hydrogen bonding between the hydroxyl group and polar solvents .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and predict reactivity .

Q. Q5. How can contradictory solubility data for 1-Propanol, 3-(decyloxy)-, in literature be resolved experimentally?

Answer:

- Standardized Protocols : Reproduce solubility tests in controlled conditions (e.g., 25°C, inert atmosphere). Use dynamic light scattering (DLS) to detect micelle formation in aqueous systems, which may explain discrepancies .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 3-(dodecyloxy)-1-propanol) to identify trends in alkyl chain effects .

Application-Oriented Questions

Q. Q6. What role does 1-Propanol, 3-(decyloxy)-, play in designing surfactant-based systems for organic electronics?

Answer:

- Film Morphology Control : The compound can act as a surfactant to modulate the self-assembly of phenazine derivatives in thin films. Atomic force microscopy (AFM) reveals smoother morphologies with decyloxy-substituted analogs, enhancing charge transport in memory devices .

- Dielectric Properties : Use impedance spectroscopy to evaluate how the alkyl chain affects dielectric constants in polymer matrices .

Q. Q7. What analytical strategies are recommended for detecting trace impurities in 1-Propanol, 3-(decyloxy)-, synthesized via industrial methods?

Answer:

- LC-MS/MS : Employ reverse-phase chromatography (C18 column) with electrospray ionization (ESI) to identify byproducts (e.g., unreacted decyl bromide or elimination products) .

- Headspace GC : Detect volatile impurities (e.g., residual solvents) with purge-and-trap preconcentration .

Safety and Regulatory Considerations

Q. Q8. What are the key safety protocols for handling 1-Propanol, 3-(decyloxy)-, in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors. The compound may cause respiratory irritation (refer to SDS Section 8 for occupational exposure limits) .

- Waste Disposal : Collect in approved containers for halogenated organics. Incineration with scrubbers is recommended to minimize environmental release .

Emerging Research Directions

Q. Q9. How can 1-Propanol, 3-(decyloxy)-, be functionalized for applications in stimuli-responsive materials?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.